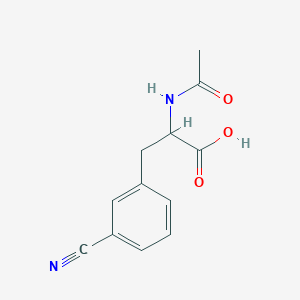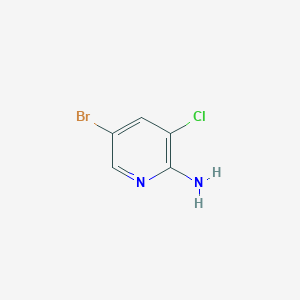
1-Boc-4-allyl-4-piperidinecarboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Boc-4-allyl-4-piperidinecarboxylic Acid is a chemical compound with the molecular formula C14H23NO4 . It has been involved in investigations of conformational effects on electron-transfer efficiency in peptide foldamers .
Molecular Structure Analysis
The InChI code for 1-Boc-4-allyl-4-piperidinecarboxylic Acid is 1S/C14H23NO4/c1-5-6-14 (11 (16)17)7-9-15 (10-8-14)12 (18)19-13 (2,3)4/h5H,1,6-10H2,2-4H3, (H,16,17) . The molecular weight is 269.34 g/mol .Physical And Chemical Properties Analysis
The compound is a solid at room temperature .Aplicaciones Científicas De Investigación
Fabrication and Modification of Photocatalysts
Carboxylic acids play a role in the development of photocatalysts, which are crucial for environmental and energy applications. Research on (BiO)2CO3, an Aurivillius-related oxide, highlights its potential in photocatalysis, healthcare, and other fields. Modification strategies to enhance its photocatalytic performance include doping with nonmetals and forming complex heterojunctions, indicating the versatility and importance of carboxylic acid derivatives in material science (Ni et al., 2016).
Antifungal and Antitumor Properties of Boswellic Acids
Boswellic acids, derived from the Boswellia serrata tree, have shown promise in pharmacology due to their cytotoxic and antitumor properties. Their effectiveness is attributed to mechanisms such as apoptosis induction and caspase activation. This suggests the potential of carboxylic acid derivatives in developing anticancer therapies (Khan et al., 2016).
Production of Medium-chain Dicarboxylic Acids
Medium-chain dicarboxylic acids (MDCAs) are crucial for nylon production and serve as platform chemicals in various industries. Biotechnological advancements have enhanced the microbial-based production of these acids, underscoring the role of carboxylic acids in sustainable manufacturing and the bio-based economy (Li et al., 2020).
Boronic Acid Drugs
Boronic acids have gained attention in drug discovery due to their beneficial properties, such as enhancing drug potency and improving pharmacokinetics. This research area's growth, including FDA-approved boronic acid drugs, highlights the expanding role of boronic acid derivatives, which share functional similarities with carboxylic acids, in medicinal chemistry (Plescia & Moitessier, 2020).
Plasma Polymerization for Biomedical Use
Acrylic acid plasma polymerization creates thin films with specific surface chemistries, useful for biomedical applications. These films, rich in carboxylic acid groups, promote cell adhesion and proliferation, highlighting the significance of carboxylic acid functionalization in biomaterials science (Bitar et al., 2018).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been involved in the modulation of protein activity .
Biochemical Pathways
It’s plausible that the compound could influence various pathways due to its potential protein modulating activity .
Result of Action
Given its potential protein modulating activity, it could have a variety of effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Boc-4-allyl-4-piperidinecarboxylic Acid. For instance, the compound is typically stored at room temperature , which could impact its stability and efficacy.
Propiedades
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-prop-2-enylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-5-6-14(11(16)17)7-9-15(10-8-14)12(18)19-13(2,3)4/h5H,1,6-10H2,2-4H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTKWOXHHSBNNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC=C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625862 |
Source


|
| Record name | 1-(tert-Butoxycarbonyl)-4-(prop-2-en-1-yl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-4-allyl-4-piperidinecarboxylic Acid | |
CAS RN |
426842-70-8 |
Source


|
| Record name | 1-(tert-Butoxycarbonyl)-4-(prop-2-en-1-yl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(tert-butoxy)carbonyl]-4-(prop-2-en-1-yl)piperidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-Aminofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B112540.png)








![2-[1,1'-Biphenyl]-2-ylpiperidine](/img/structure/B112556.png)

